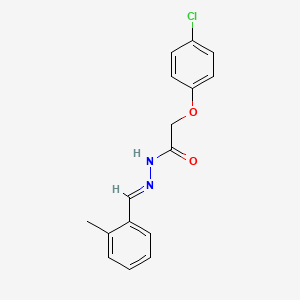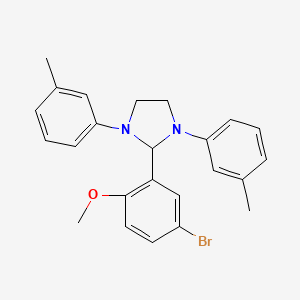
2-(5-bromo-2-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine
Übersicht
Beschreibung
2-(5-bromo-2-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(5-bromo-2-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine is not fully understood. However, it is believed to exert its biological effects by inhibiting specific enzymes and proteins that are involved in the growth and proliferation of cancer cells, bacterial and fungal cells, and inflammatory processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-bromo-2-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the activity of specific enzymes and proteins that are essential for bacterial and fungal cell survival. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(5-bromo-2-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine in lab experiments is its high potency and efficacy against various biological targets. However, the compound's low solubility in water and other solvents can pose a challenge in some experimental setups. Additionally, the high cost of synthesis and limited availability of the compound can limit its widespread use in scientific research.
Zukünftige Richtungen
There are several future directions for the research on 2-(5-bromo-2-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine. One potential area of investigation is its use in combination with other anticancer drugs to enhance their efficacy. Additionally, the compound's antibacterial and antifungal activities can be further studied for the development of novel antibiotics. Furthermore, the compound's anti-inflammatory properties can be explored for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Finally, the synthesis method of this compound can be optimized to reduce costs and increase yields, making it more accessible for scientific research.
In conclusion, 2-(5-bromo-2-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine is a promising compound with various potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of novel drugs for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
The potential applications of 2-(5-bromo-2-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine in scientific research are vast. It has been studied for its anticancer properties, and it has shown promising results in inhibiting the growth of cancer cells in vitro. Additionally, this compound has been investigated for its antibacterial and antifungal activities, and it has demonstrated efficacy against several bacterial and fungal strains. Furthermore, it has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-1,3-bis(3-methylphenyl)imidazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BrN2O/c1-17-6-4-8-20(14-17)26-12-13-27(21-9-5-7-18(2)15-21)24(26)22-16-19(25)10-11-23(22)28-3/h4-11,14-16,24H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVMVAHMXJKFLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(C2C3=C(C=CC(=C3)Br)OC)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-imino-2-[(3-phenylpropyl)thio]-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B3861925.png)
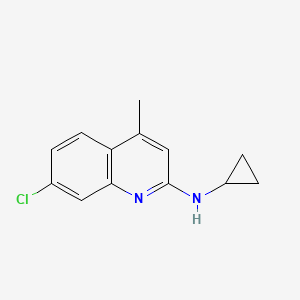
![N-[3-(1H-imidazol-1-yl)propyl]-5,7-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B3861951.png)
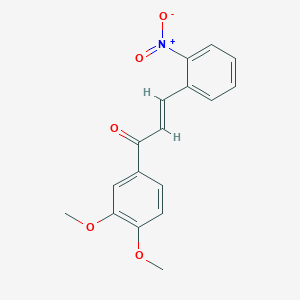
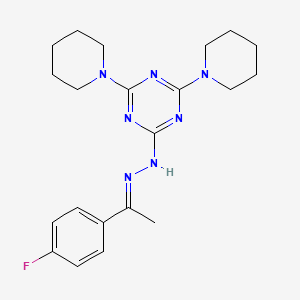


![4-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-bromobenzoate](/img/structure/B3861996.png)
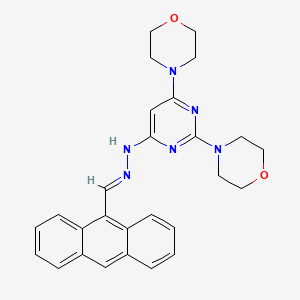
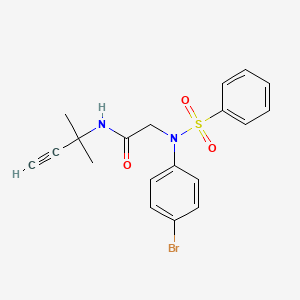
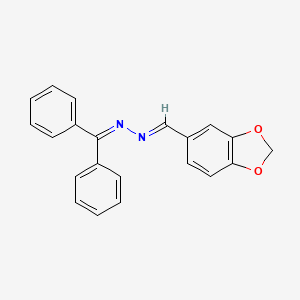
![2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B3862029.png)
![3-[(4-chloro-2-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B3862034.png)
